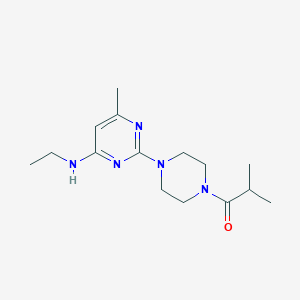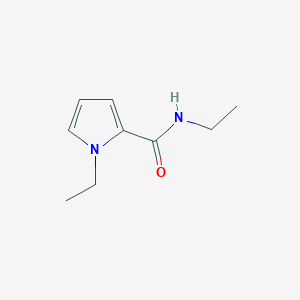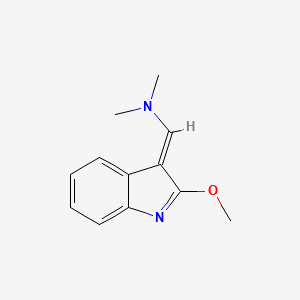
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP belongs to the class of compounds known as arylcyclohexylamines, which are known to have dissociative anesthetic properties. CPP has been found to exhibit similar properties and has been studied for its potential use in research related to the central nervous system.
作用机制
The exact mechanism of action of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone is not fully understood, but it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in the regulation of synaptic plasticity and are believed to play a role in learning and memory. By blocking NMDA receptors, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone may disrupt synaptic plasticity and interfere with learning and memory processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the hippocampus, a region of the brain involved in learning and memory. (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has also been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the nucleus accumbens, a region of the brain involved in reward processing.
实验室实验的优点和局限性
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has several advantages for use in lab experiments. It has been found to have a longer duration of action than other arylcyclohexylamines, such as ketamine, which allows for longer experiments. Additionally, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a lower potential for abuse and addiction than other dissociative anesthetics.
However, there are also limitations to the use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in lab experiments. It has been found to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a higher potential for neurotoxicity than other arylcyclohexylamines, which may limit its use in certain experiments.
未来方向
There are several areas of future research that could be explored with (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone. One area is the potential use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in the treatment of depression. It has been found to have rapid antidepressant effects in animal studies, and further research could investigate its potential as a treatment for depression in humans.
Another area of future research is the potential use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal studies, and further research could investigate its potential as a treatment for addiction in humans.
Overall, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has shown promise as a tool for scientific research related to the central nervous system. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various disorders.
合成方法
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenyl magnesium bromide with cyclobutanone followed by the reduction of the resulting ketone with sodium borohydride. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with piperidine followed by the reduction of the resulting carbamate with sodium borohydride.
科学研究应用
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been extensively studied for its potential use in scientific research related to the central nervous system. It has been found to exhibit dissociative anesthetic properties similar to other arylcyclohexylamines, such as ketamine and phencyclidine. (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been used in animal studies to investigate its effects on memory, learning, and behavior.
属性
IUPAC Name |
(4-chloro-2-methylphenyl)-(1-cyclobutylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-12-10-14(18)7-8-16(12)17(20)13-4-3-9-19(11-13)15-5-2-6-15/h7-8,10,13,15H,2-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWQMRDUUMZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)


![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)

![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)

![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)